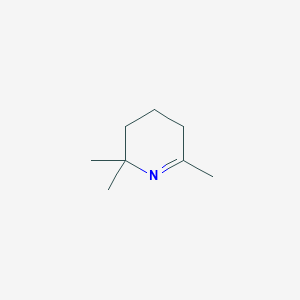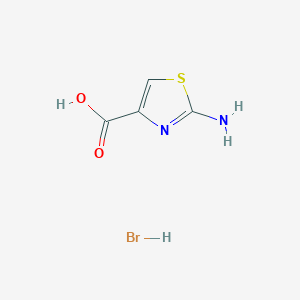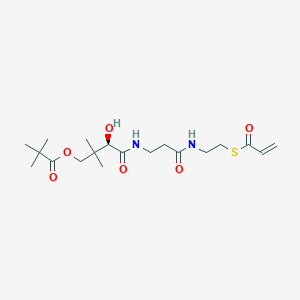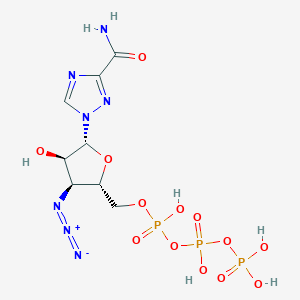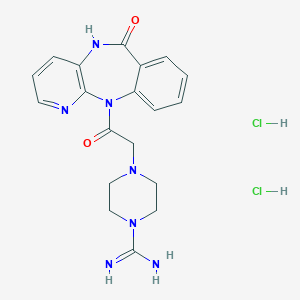
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is a chemical compound that has attracted significant attention in scientific research. Its unique structure and properties make it a promising candidate for various applications, including drug development and disease treatment. In
Wirkmechanismus
The exact mechanism of action of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and improve motor function in Parkinson's disease. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity and side effects, making it a safe and effective candidate for various applications. However, one of the limitations is its limited solubility, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride. One of the major areas of interest is its potential use in combination therapy for cancer treatment, where it may enhance the efficacy of existing chemotherapeutic agents. Additionally, it may have potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic benefits.
In conclusion, 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is a promising candidate for various scientific research applications. Its unique structure and properties make it a valuable tool for drug development, disease treatment, and imaging studies. Further research is needed to fully explore its potential benefits and limitations.
Synthesemethoden
The synthesis of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride involves several steps. The first step is the reaction of 1-(4-aminobenzoyl)-4-(aminoiminomethyl)piperazine with ethyl acetoacetate to form 11-(4-(aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one. This intermediate compound is then treated with hydrochloric acid to obtain the final product, 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride.
Wissenschaftliche Forschungsanwendungen
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride has been extensively studied for its potential applications in various scientific research fields. One of the major areas of interest is drug development, where this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential use as a diagnostic tool in imaging studies.
Eigenschaften
CAS-Nummer |
122858-76-8 |
|---|---|
Produktname |
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride |
Molekularformel |
C19H23Cl2N7O2 |
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C19H21N7O2.2ClH/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26;;/h1-7H,8-12H2,(H3,20,21)(H,23,28);2*1H |
InChI-Schlüssel |
MPSJGYIIWXQLOW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |
Andere CAS-Nummern |
122858-76-8 |
Synonyme |
5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one guanylpirenzepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




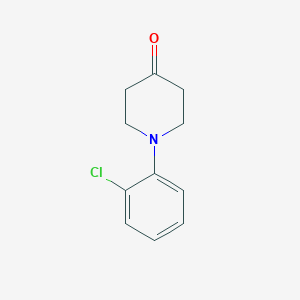
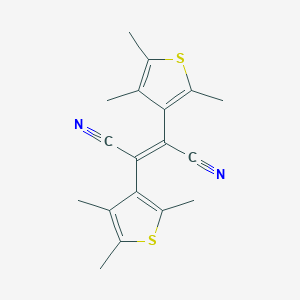
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)

